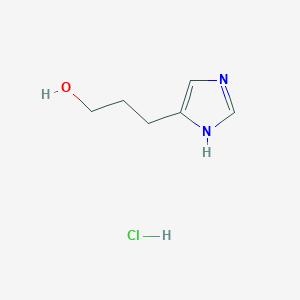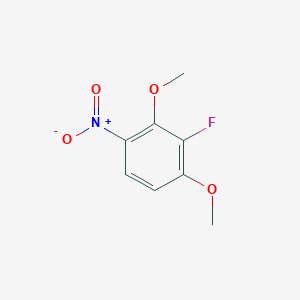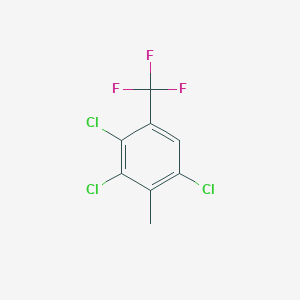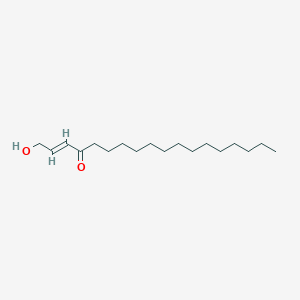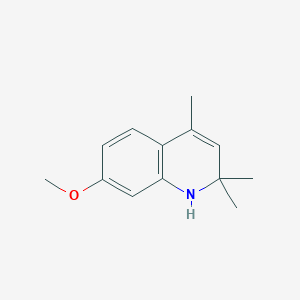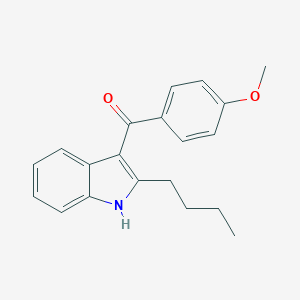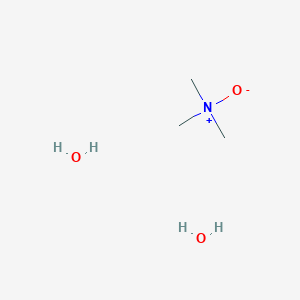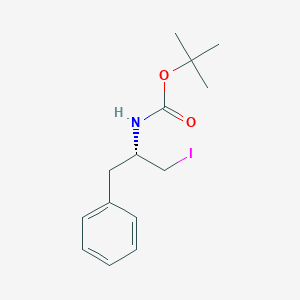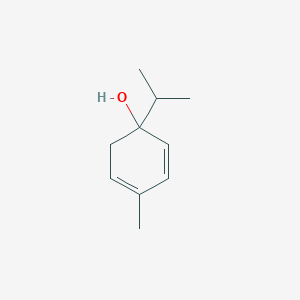
4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol, also known as MCH, is a chemical compound that has been widely studied for its potential therapeutic applications. MCH belongs to a class of compounds known as terpenoids, which are naturally occurring organic compounds found in many plants and animals. In
Mechanism Of Action
The mechanism of action of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of the immune system and the inflammatory response. By inhibiting this pathway, 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol can reduce the production of pro-inflammatory cytokines and other inflammatory mediators.
Biochemical And Physiological Effects
In addition to its anti-inflammatory effects, 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol has been shown to have a variety of other biochemical and physiological effects. Studies have shown that 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol can inhibit the growth of cancer cells, reduce oxidative stress, and improve glucose metabolism. 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol in lab experiments is its high purity and stability. 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is a relatively stable compound that can be easily synthesized and purified. However, one limitation of using 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol. One area of research is the development of new synthesis methods that can improve the yield and purity of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol. Another area of research is the exploration of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol's potential as a treatment for neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol and its potential therapeutic applications in various disease settings.
Conclusion:
In conclusion, 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is a promising compound with potential therapeutic applications in various disease settings. Its anti-inflammatory effects, neuroprotective effects, and other biochemical and physiological effects make it a promising candidate for further research. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we can further our understanding of this important compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol can be achieved through several methods, including the oxidation of limonene, the hydrogenation of p-cymene, and the cyclization of geranylacetone. One of the most commonly used methods for the synthesis of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is the cyclization of geranylacetone, which involves the reaction of geranylacetone with a strong acid catalyst such as sulfuric acid or hydrochloric acid. This method has been shown to yield high purity 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol with a high yield.
Scientific Research Applications
4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is its use as an anti-inflammatory agent. Studies have shown that 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol can reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
properties
CAS RN |
141797-40-2 |
|---|---|
Product Name |
4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-8(2)10(11)6-4-9(3)5-7-10/h4-6,8,11H,7H2,1-3H3 |
InChI Key |
CALVDKLTOSHCMT-UHFFFAOYSA-N |
SMILES |
CC1=CCC(C=C1)(C(C)C)O |
Canonical SMILES |
CC1=CCC(C=C1)(C(C)C)O |
synonyms |
2,4-Cyclohexadien-1-ol,4-methyl-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



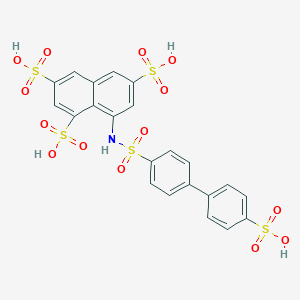
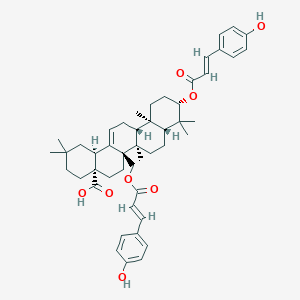
![(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B131648.png)
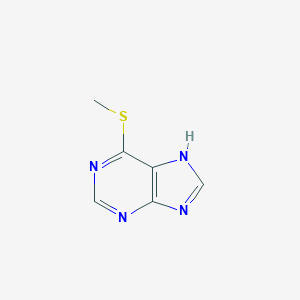
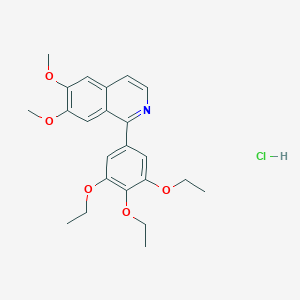
![6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131653.png)
